3'-Pyrrolidinomethyl-2-thiomethylbenzophenone
Description
3'-Pyrrolidinomethyl-2-thiomethylbenzophenone is a benzophenone derivative featuring a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) at the 3'-position of the benzophenone scaffold and a thiomethyl (-SCH₃) group at the 2-position. Pyrrolidine derivatives are widely utilized in drug discovery owing to their conformational flexibility and ability to modulate pharmacokinetic properties .
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-22-18-10-3-2-9-17(18)19(21)16-8-6-7-15(13-16)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIRMOODTDMJEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643191 | |
| Record name | [2-(Methylsulfanyl)phenyl]{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-10-0 | |
| Record name | Methanone, [2-(methylthio)phenyl][3-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Methylsulfanyl)phenyl]{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Pyrrolidinomethyl-2-thiomethylbenzophenone typically involves the reaction of 2-thiomethylbenzophenone with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
Industrial production of 3’-Pyrrolidinomethyl-2-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and advanced purification techniques to ensure the quality and consistency of the product. The production is carried out under strict quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3’-Pyrrolidinomethyl-2-thiomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The pyrrolidine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3’-Pyrrolidinomethyl-2-thiomethylbenzophenone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3’-Pyrrolidinomethyl-2-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Varying Heterocycles
Key Findings :
- Piperidine derivatives generally exhibit higher basicity due to reduced ring strain .
Analogs with Substituent Variations
Key Findings :
- Ring Unsaturation: The pyrrolinomethyl group (unsaturated pyrroline) in 898789-90-7 introduces conjugation, affecting electronic distribution and reducing flexibility compared to saturated pyrrolidine .
Positional Isomers
Key Findings :
- Stereochemical Impact: The 4'-pyrrolidinomethyl isomer (CAS 898776-20-0) demonstrates how positional changes influence molecular geometry. This isomer may exhibit distinct interactions in chiral environments compared to the 3'-substituted counterpart .
Biological Activity
3'-Pyrrolidinomethyl-2-thiomethylbenzophenone (CAS No. 898770-10-0) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H21NOS
- Molecular Weight : 325.45 g/mol
- Chemical Structure : The compound contains a benzophenone core substituted with a pyrrolidinomethyl group and a thiomethyl group, which are believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to influence several biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially affecting cellular functions.
- Cell Signaling Modulation : It can modulate pathways related to inflammation and cancer progression, possibly through interactions with key transcription factors such as NF-κB.
The compound has demonstrated a range of biochemical activities, including:
Case Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the MTT assay. The results indicated:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HeLa (Cervical) | 15 | Significant cytotoxicity |
| MCF-7 (Breast) | 20 | Moderate cytotoxicity |
| A549 (Lung) | 25 | Lower sensitivity observed |
The compound exhibited significant cytotoxicity against HeLa cells, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity Assessment
In another study, the antimicrobial efficacy of the compound was tested against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound possesses notable antimicrobial properties, particularly against fungal strains.
Safety and Toxicology
While preliminary studies suggest promising biological activities, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Current data on toxicity is limited; thus, further research is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
